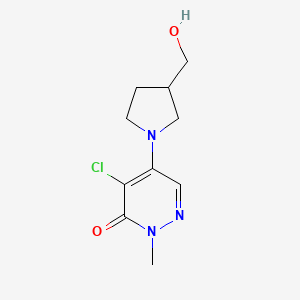

![molecular formula C10H13NO3S B1478655 1-エチル-4-ヒドロキシ-3,4-ジヒドロ-1H-ベンゾ[c][1,2]チアジン 2,2-ジオキシド CAS No. 2092798-59-7](/img/structure/B1478655.png)

1-エチル-4-ヒドロキシ-3,4-ジヒドロ-1H-ベンゾ[c][1,2]チアジン 2,2-ジオキシド

説明

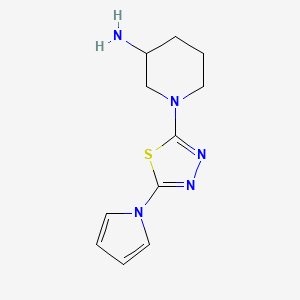

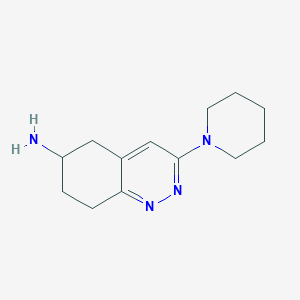

“1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The benzothiadiazine ring has been reported to have various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxides has been reported in the literature . For instance, Francotte et al. reported a synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides . Another study reported the synthesis of new 2,1-benzothiazine derivatives by condensation of 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide with 2-chloroquinoline-3-carbaldehydes and acetylthiophenes .Molecular Structure Analysis

The molecular structure of “1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The benzothiadiazine ring can have various functional groups attached to it, which are responsible for its activity .科学的研究の応用

抗菌活性

ベンゾチアジアジンジオキシド環系は、抗菌性を示すことが報告されています。異なる官能基の存在は、この活性を大きく左右する可能性があります。例えば、環の7位と8位にハロ基が存在すると、活性のある化合物になります。 これは、1-エチル-4-ヒドロキシ-3,4-ジヒドロ-1H-ベンゾ[c][1,2]チアジン 2,2-ジオキシドの誘導体は、強力な抗菌剤となり、幅広い細菌や真菌の病原体に対して効果的である可能性があることを示唆しています .

抗ウイルス応用

研究では、特定の1,2,4-ベンゾチアジアジン-1,1-ジオキシドが抗ウイルス能力を持っていることが示されています。 これは、ウイルス感染症の新しい治療法の探索において特に重要であり、ベンゾチアジアジンジオキシドコアの修飾により、新規の抗ウイルス薬が開発される可能性があります .

降圧効果

ベンゾチアジアジンジオキシド環の主要な関心分野の1つは、降圧薬の開発です。 3位置換基の変異は、生物活性を向上させることを目的とする研究者の焦点となっており、1-エチル-4-ヒドロキシ-3,4-ジヒドロ-1H-ベンゾ[c][1,2]チアジン 2,2-ジオキシドは、降圧剤としての有効性を高めるように調整できることを意味します .

抗糖尿病の可能性

この構造は、抗糖尿病特性についても調べられています。 ベンゾチアジアジンジオキシド環に結合した官能基を調整することにより、糖尿病患者における血糖値を管理するのに役立つ新しい抗糖尿病薬を発見できる可能性があります .

抗がん研究

ベンゾチアジアジンジオキシド構造は、抗がん研究で有望であることが示されています。 その修飾可能性により、特定のがん細胞を標的にするように設計することができ、標的型がん治療薬の開発につながる可能性があります .

KATPチャネル活性化

ベンゾチアジアジンジオキシド環をベースにした化合物が合成され、KATPチャネルの活性化剤として試験されています。これらのチャネルは、インスリン分泌と心血管保護の調節に重要な役割を果たしています。 このカテゴリーで最も活性のある化合物は、in vivoで有意であることが判明しており、注目すべき化合物の誘導体は、効果的なKATPチャネル活性化剤として役立つ可能性があることを示唆しています .

AMPA受容体モジュレーション

同じクラスの化合物は、脳のシナプス伝達と可塑性に重要な役割を果たすAMPA受容体の活性化剤を作成するために使用されてきました。 これは、特にてんかんや神経変性疾患などの治療における神経学的な用途の可能性を示唆しています .

RNAポリメラーゼ阻害

ベンゾチアジアジンジオキシド環の誘導体、特に3-(1,1-ジオキシド-2H-1,2,4-ベンゾチアジアジン-3-イル)-4-ヒドロキシ-2(1H)-キノリン-ジオンは、RNA依存性RNAポリメラーゼ酵素の阻害剤として記述されています。 この酵素は、C型肝炎ウイルスなどのウイルスの複製に不可欠であり、注目すべき化合物は、RNAウイルスを標的とする抗ウイルス剤に開発できる可能性を示唆しています .

将来の方向性

The 1,2,4-benzothiadiazine-1,1-dioxide ring and its derivatives, including “1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide”, represent an interesting class of heterocyclic medicinal compounds worthy of further exploration . The main area of interest is in the search for antihypertensives . With the advent of computerized molecular graphics, the study of structural–activity relationships may well receive a boost .

作用機序

Target of Action

The primary targets of 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide are AMPA receptors and KATP channels . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system. KATP channels are ATP-sensitive potassium channels that couple cell metabolic status to the electrical activity of the cell membrane.

Mode of Action

1-Ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide interacts with its targets by acting as an activator . It binds to the AMPA receptors and KATP channels, leading to their activation. This results in increased potassium efflux in the case of KATP channels, and increased sodium and calcium influx in the case of AMPA receptors.

Biochemical Pathways

The activation of AMPA receptors and KATP channels by 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide affects several biochemical pathways. The activation of AMPA receptors leads to an increase in intracellular calcium levels, which can affect various calcium-dependent signaling pathways. The activation of KATP channels leads to hyperpolarization of the cell membrane, which can affect various signaling pathways related to membrane potential .

Pharmacokinetics

Its metabolism and excretion would depend on various factors, including the specific enzymes present in the body .

Result of Action

The activation of AMPA receptors and KATP channels by 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide can have various molecular and cellular effects. For example, it can lead to changes in intracellular calcium levels, membrane potential, and various signaling pathways. These changes can have various effects on cell function, depending on the specific cell type and context .

Action Environment

The action of 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect its stability and activity. In addition, the presence of other molecules in the environment can affect its binding to its targets and its subsequent effects .

生化学分析

Biochemical Properties

1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including KATP channels and AMPA receptors . The interaction with KATP channels, which are found in pancreatic endocrine tissue and vascular smooth muscle tissue, leads to the inhibition of insulin release from pancreatic B cells . Additionally, its interaction with AMPA receptors modulates synaptic transmission in the central nervous system .

Cellular Effects

1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its interaction with KATP channels affects insulin secretion in pancreatic cells, while its modulation of AMPA receptors impacts neuronal signaling . These interactions can lead to changes in cellular metabolism and gene expression, affecting overall cell function .

Molecular Mechanism

The molecular mechanism of 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide involves binding interactions with specific biomolecules. It acts as a KATP channel activator, leading to the inhibition of insulin release from pancreatic B cells . Additionally, it modulates AMPA receptors, influencing synaptic transmission in neurons . These interactions result in changes in gene expression and enzyme activity, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of insulin secretion and neuronal signaling . At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interaction with KATP channels and AMPA receptors influences metabolic pathways related to insulin secretion and neuronal signaling . These interactions can lead to changes in metabolic flux and the levels of specific metabolites .

Transport and Distribution

The transport and distribution of 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biochemical effects, as it needs to reach specific target sites to exert its activity .

Subcellular Localization

1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide is localized in specific subcellular compartments, which influences its activity and function . Targeting signals and post-translational modifications direct the compound to particular organelles, where it interacts with enzymes and receptors . These interactions are essential for the compound’s biochemical effects, as they determine its accessibility to target biomolecules .

特性

IUPAC Name |

1-ethyl-2,2-dioxo-3,4-dihydro-2λ6,1-benzothiazin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-2-11-9-6-4-3-5-8(9)10(12)7-15(11,13)14/h3-6,10,12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBZJTXAGZYYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(CS1(=O)=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

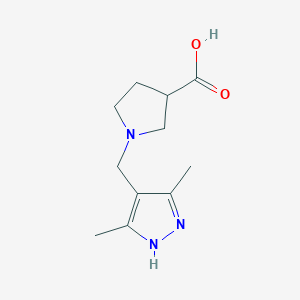

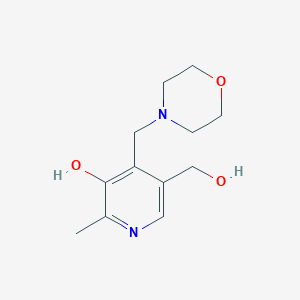

![6-((tetrahydrofuran-2-yl)methyl)-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B1478575.png)

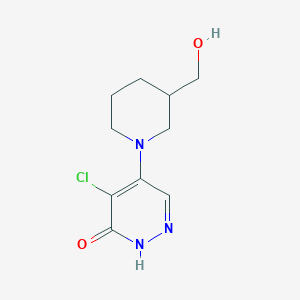

![(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol](/img/structure/B1478578.png)